

Ethyl acetate chemical properties for laboratory use

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Compound of Interest

Compound Name: Ethyl acetate

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An In-depth Technical Guide to **Ethyl Acetate** for Laboratory Use

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical and physical properties of **ethyl acetate**, along with detailed experimental protocols for its common laboratory applications. The information is intended to assist researchers, scientists, and drug development professionals in the safe and effective use of this versatile solvent.

Core Chemical and Physical Properties

Ethyl acetate (systematic name: ethyl ethanoate) is an organic ester with the chemical formula $\text{CH}_3\text{COOCH}_2\text{CH}_3$.^[1] It is a colorless liquid with a characteristic sweet, fruity odor.^{[2][3]} **Ethyl acetate** is widely used as a solvent in laboratories for applications such as extractions and chromatography due to its moderate polarity and volatility.^{[3][4]}

Physical and Chemical Properties

The fundamental physical and chemical properties of **ethyl acetate** are summarized in the table below.

Property	Value
Molecular Formula	C ₄ H ₈ O ₂ [3]
Molar Mass	88.11 g/mol [2]
Appearance	Clear, colorless liquid[2]
Odor	Fruity, sweet[2][3]
Density	0.902 g/cm ³ at 20°C[5]
Boiling Point	77.1 °C (171 °F) at 760 mmHg[1][2]
Melting Point	-83.6 °C (-118.5 °F)[6][7]
Flash Point	-4 °C (24 °F)[5][6]
Autoignition Temperature	427 °C (800 °F)[6]
Vapor Pressure	73 mmHg at 20°C[6]
Vapor Density	3.04 (relative to air)[6]
Refractive Index	1.3724 at 20°C[8]
Dielectric Constant	6.02 at 25°C[8]
Dipole Moment	1.88 D at 25°C[8]
Viscosity	0.45 cP at 20°C[8]
Surface Tension	23.75 dyn/cm at 20°C[8]
Relative Polarity	0.228[9]

Solubility

Ethyl acetate's solubility profile makes it a versatile solvent for a range of laboratory applications.[7]

Solvent	Solubility
Water	Moderately soluble (8.7% at 20°C)[7][8]
Ethanol	Miscible[7]
Ether	Miscible[5]
Acetone	Miscible[7]
Ketones	Highly soluble[7]
Aromatic Hydrocarbons	Highly soluble[7]
Halogenated Hydrocarbons	Miscible[10]

Spectroscopic Data

Key spectroscopic data for the identification of **ethyl acetate** are provided below.

Spectroscopy	Peaks
¹ H NMR	Triplet at ~1.3 ppm (3H), Singlet at ~1.9 ppm (3H), Quartet at ~4.1 ppm (2H)[11]
IR	Strong C=O stretch at ~1710-1740 cm ⁻¹ , C-O stretch at ~1240 cm ⁻¹ [11][12]
Mass Spectrometry	m/z = 88 (M+), 73, 43[11]

Safety and Handling

Ethyl acetate is a highly flammable liquid and vapor.[13][14] It can cause serious eye irritation and may cause drowsiness or dizziness.[13][14]

Hazard	Precaution
Flammability	Highly flammable liquid and vapor (H225).[13] [14] Keep away from heat, sparks, open flames, and hot surfaces.[13] Use explosion-proof electrical equipment.[14]
Health Hazards	Causes serious eye irritation (H319).[13] May cause drowsiness or dizziness (H336).[13] Avoid breathing mist, vapors, or spray.[13]
Personal Protective Equipment (PPE)	Wear protective gloves, protective clothing, and eye protection.[13]
Storage	Store in a dedicated flammables cabinet.[13] Keep the container tightly closed in a dry and well-ventilated place.[14]
Spill and Disposal	Contain spill with sand or absorbent material and deposit in a sealed container.[13] Dispose of contents/container according to local, regional, national, and international regulations. [15]

Experimental Protocols

Synthesis of Ethyl Acetate via Fischer Esterification

This protocol describes the synthesis of **ethyl acetate** from ethanol and acetic acid using an acid catalyst.[16]

Materials:

- Ethanol
- Glacial acetic acid[17]
- Concentrated sulfuric acid (catalyst)[17]
- Boiling stones[17]

- Saturated sodium carbonate solution[18]
- Saturated calcium chloride solution[18]
- Anhydrous magnesium sulfate or calcium chloride (drying agent)[18]

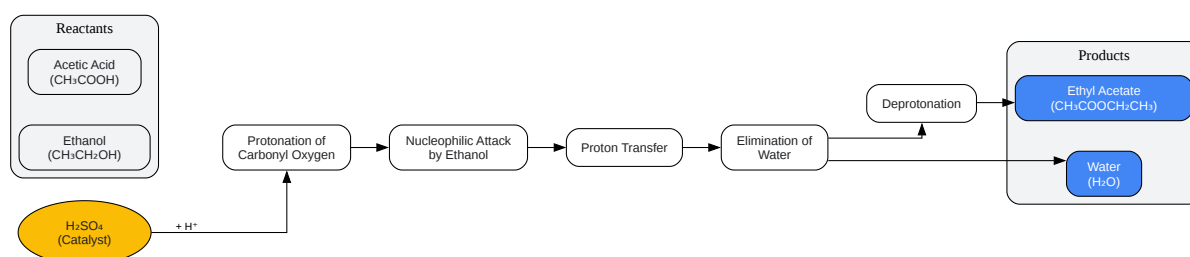
Equipment:

- Round-bottom flask[17]
- Reflux condenser[17]
- Heating mantle or water bath[17]
- Distillation apparatus[17]
- Separatory funnel
- Erlenmeyer flask[19]

Procedure:

- Reaction Setup: In a round-bottom flask, combine ethanol and glacial acetic acid.[17] Slowly add a few drops of concentrated sulfuric acid while swirling.[17] Add boiling stones to ensure smooth boiling.[17]
- Reflux: Attach a reflux condenser and heat the mixture to a gentle boil using a heating mantle or water bath.[17] Continue refluxing for approximately 60 minutes. This reaction is an equilibrium, and refluxing with an acid catalyst helps drive it towards the product.
- Distillation: After reflux, allow the mixture to cool slightly. Rearrange the apparatus for simple distillation. Gently heat the mixture and collect the distillate that comes over between 73-78°C.[18]
- Washing: Transfer the distillate to a separatory funnel. Add a saturated sodium carbonate solution to neutralize any remaining acid, shaking gently and venting frequently.[18] Remove the aqueous layer. Wash the organic layer with a saturated calcium chloride solution to remove unreacted ethanol, followed by a final wash with water.[18]

- Drying: Transfer the **ethyl acetate** layer to a clean, dry Erlenmeyer flask and add a drying agent like anhydrous magnesium sulfate or calcium chloride to remove residual water.[18]
- Final Distillation: Filter the dried **ethyl acetate** into a clean, dry distillation flask and perform a final distillation, collecting the pure **ethyl acetate** fraction.[18]



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Caption: Fischer Esterification Signaling Pathway.

Liquid-Liquid Extraction Using Ethyl Acetate

This protocol outlines a general procedure for extracting a compound from an aqueous solution using **ethyl acetate**. [19][20]

Materials:

- Aqueous solution containing the target compound
- **Ethyl acetate** (extraction solvent)[20]
- Deionized water

- Sodium chloride (for brine wash)
- Anhydrous sodium sulfate or magnesium sulfate (drying agent)[19]

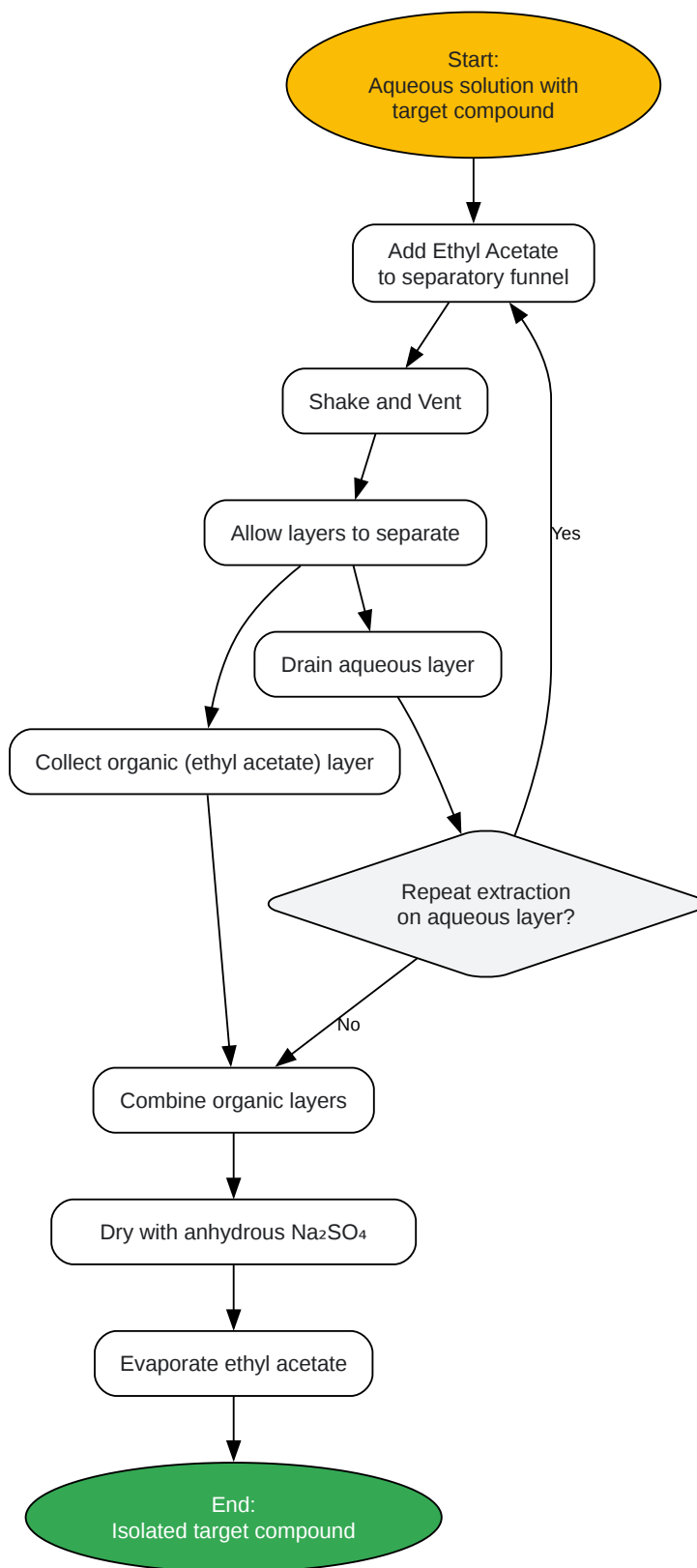
Equipment:

- Separatory funnel[19]
- Beakers or Erlenmeyer flasks[19]
- Ring stand and clamp[19]

Procedure:

- Preparation: Place the aqueous solution containing the compound of interest into a separatory funnel.[19]
- Extraction: Add a volume of **ethyl acetate** to the separatory funnel.[20] Stopper the funnel, and while holding the stopper and stopcock firmly, invert the funnel and shake gently, venting frequently to release any pressure buildup.[19]
- Separation: Place the separatory funnel back in the ring stand and allow the layers to separate completely.[19] **Ethyl acetate** is less dense than water and will be the top layer.[2]
- Collection: Carefully drain the lower aqueous layer into a beaker or flask.[19] Drain the upper **ethyl acetate** layer containing the extracted compound into a separate clean, dry flask.[19]
- Repeat Extraction: For more efficient extraction, the aqueous layer can be returned to the separatory funnel and the extraction process repeated with fresh **ethyl acetate**. [20] The organic layers are then combined.
- Washing: The combined organic layers can be washed with brine (saturated NaCl solution) to remove any dissolved water.
- Drying: Dry the **ethyl acetate** solution by adding a drying agent like anhydrous sodium sulfate.[19]

- Isolation: The solvent can then be removed, typically by rotary evaporation, to isolate the purified compound.^[19]



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Caption: Liquid-Liquid Extraction Workflow.

Purification of Ethyl Acetate

This protocol details the purification of technical-grade **ethyl acetate** to remove common impurities like water, ethanol, and acetic acid.[\[21\]](#)

Materials:

- Technical-grade **ethyl acetate**
- 5% Sodium carbonate (Na_2CO_3) solution[\[21\]](#)
- Saturated calcium chloride (CaCl_2) or sodium chloride (NaCl) solution[\[21\]](#)
- Anhydrous potassium carbonate (K_2CO_3), calcium sulfate (CaSO_4), or magnesium sulfate (MgSO_4)[\[21\]](#)
- Phosphorus pentoxide (P_2O_5) or calcium hydride (CaH_2) for more efficient drying (optional) [\[21\]](#)

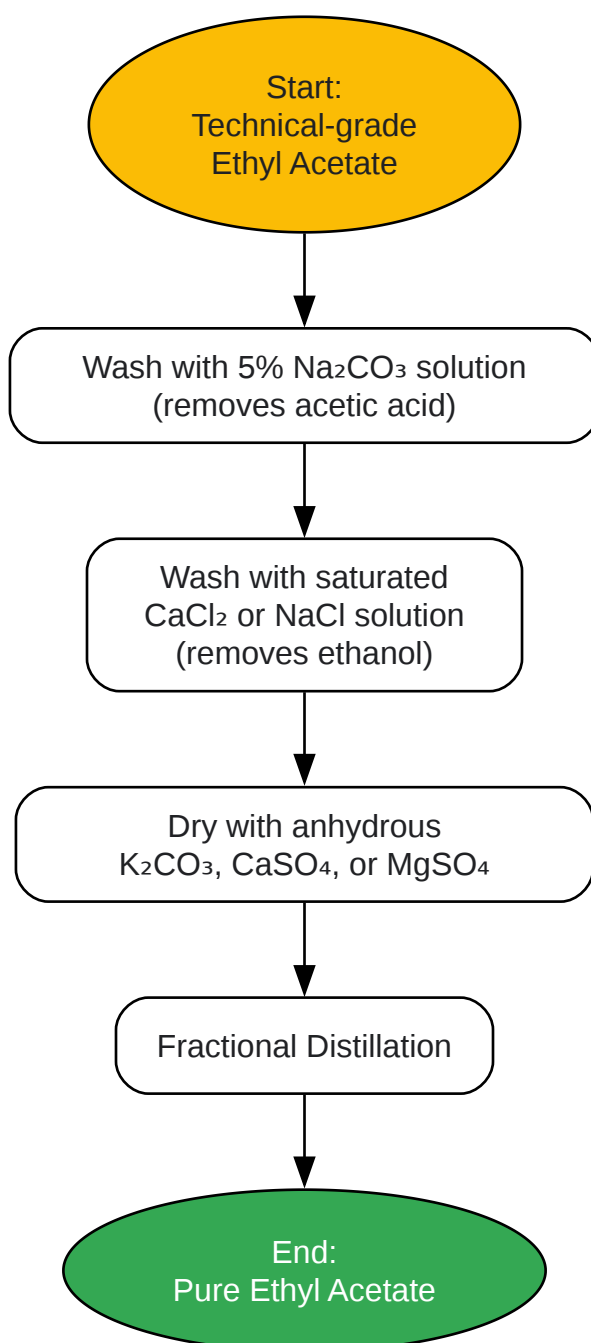
Equipment:

- Separatory funnel
- Beakers or Erlenmeyer flasks
- Distillation apparatus

Procedure:

- Washing: Place the technical-grade **ethyl acetate** in a separatory funnel and wash it with a 5% sodium carbonate solution to remove acidic impurities like acetic acid.[\[21\]](#) Discard the aqueous layer.
- Further Washing: Wash the **ethyl acetate** with a saturated calcium chloride or sodium chloride solution to remove any remaining ethanol.[\[21\]](#) Again, discard the aqueous layer.

- Drying: Transfer the washed **ethyl acetate** to a clean, dry flask and add a drying agent such as anhydrous potassium carbonate, calcium sulfate, or magnesium sulfate.[21] Allow it to stand, with occasional swirling, until the liquid is clear. For more rigorous drying, phosphorus pentoxide or calcium hydride can be used.[21]
- Distillation: Decant or filter the dried **ethyl acetate** into a distillation flask. Perform a fractional distillation, collecting the fraction that boils at the literature value for pure **ethyl acetate** (77.1°C).[1]



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Caption: **Ethyl Acetate** Purification Workflow.

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